H-Chpro-OH.HCl as a Critical Intermediate for Fosinopril: Structural Determinant of ACE Inhibitor Activity
H-Chpro-OH.HCl is a specified intermediate in the synthesis of the phosphinic acid class of ACE inhibitors, most notably Fosinopril. The cis-4-cyclohexyl-L-proline moiety is incorporated into the final drug structure, where its specific stereochemistry and hydrophobic cyclohexyl group are essential for optimal binding to the ACE active site [1]. The compound is produced via hydrogenation of a 4-phenylproline derivative, a synthetic route that yields both cis and trans isomers; the cis configuration present in H-Chpro-OH.HCl is a defined structural requirement for the downstream ACE inhibitor pharmacophore [1]. Substitution with L-proline, 4-hydroxyproline, or the trans-4-cyclohexyl isomer would result in a different molecular entity not validated for Fosinopril synthesis.
| Evidence Dimension | Defined intermediate status for Fosinopril synthesis |
|---|---|
| Target Compound Data | cis-4-cyclohexyl-L-proline (H-Chpro-OH) is the specified intermediate |
| Comparator Or Baseline | L-proline, trans-4-cyclohexyl-L-proline, or 4-hydroxyproline |
| Quantified Difference | Qualitative: Only the cis-4-cyclohexyl-L-proline scaffold matches the structural requirements of the Fosinopril pharmacophore. Use of comparators would yield distinct, non-validated chemical entities. |
| Conditions | Pharmaceutical intermediate specification per patent literature and supplier documentation |
Why This Matters
For researchers synthesizing Fosinopril or related phosphinic acid ACE inhibitors, procurement of the correct cis-4-cyclohexyl-L-proline intermediate (H-Chpro-OH.HCl) is non-negotiable; substitution with any alternative proline derivative will yield an incorrect product.
- [1] Thottathil JK, Moniot JL, Floyd D, Brandt S. Method for making substituted prolines. United States Patent US4501901A. 1985. View Source
